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CAS No.: 123155-05-5

Cat. No.: B1147321
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Executive Summary & Scientific Disambiguation
Warning: In commercial and industrial literature, "Dimethyl-beta-cyclodextrin" almost

exclusively refers to the 2,6-isomer (DIMEB). The topic of this guide is the 2,3-isomer, a distinct

chemical entity with unique properties derived from its specific substitution pattern.

Heptakis(2,3-di-O-methyl)-

-cyclodextrin (2,3-DM-

-CD) is a selectively modified cyclodextrin where the secondary hydroxyl groups (C2 and C3)
on the wider rim of the torus are methylated, leaving the primary hydroxyl groups (C6) on the
narrow rim free.

Key Differentiators:
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Structural Rigidity: Methylation at C2 and C3 disrupts the intramolecular hydrogen bond belt

that typically stabilizes native

-cyclodextrin, drastically altering solubility and inclusion dynamics.

Reactivity: The presence of seven free primary hydroxyls (C6) makes this isomer a critical

"scaffold" intermediate for synthesizing regiospecific derivatives (e.g., 6-sulfated or 6-

oxidized CDs).

Solubility Profile: Unlike native

-CD, the 2,3-isomer exhibits high solubility in organic solvents and cold water, often
displaying Lower Critical Solution Temperature (LCST) behavior.

Structural Architecture & Synthesis Logic[1]
The Regioselectivity Challenge
Direct methylation of

-cyclodextrin typically yields the 2,6-isomer due to the higher acidity of the C2-OH and the
steric accessibility of the C6-OH. Accessing the 2,3-isomer requires a protection-deprotection
strategy to shield the C6 position.

Synthetic Pathway (DOT Visualization)
The following workflow illustrates the standard protocol for isolating the 2,3-isomer using the

tert-butyldimethylsilyl (TBDMS) protection strategy.
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Figure 1: Regioselective synthesis of Heptakis(2,3-di-O-methyl)-

-CD via C6 protection.
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Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Solubility & The "Belt" Effect
Native

-CD has anomalously low water solubility (18.5 mg/mL) because the C2-OH and C3-OH groups
form a rigid belt of intramolecular hydrogen bonds.

Mechanism: In the 2,3-isomer, methylation blocks these positions, breaking the H-bond belt.

Result: The crystal lattice energy decreases, significantly increasing solubility in both water

(cold) and organic solvents (CHCl₃, MeOH).

LCST Phenomenon: Like other methylated CDs, the 2,3-isomer exhibits inverse solubility. As

temperature rises, the hydration shell around the methyl groups disrupts, leading to

precipitation (Cloud Point typically 40–80°C depending on concentration).

Comparative Data Table

Property
Native

-CD

Heptakis(2,6-di-O-
Me) (DIMEB)

Heptakis(2,3-di-O-

Me)

MW ( g/mol ) 1135 1331 1331

Water Solubility 18.5 mg/mL >500 mg/mL (Cold) >300 mg/mL (Cold)

Organic Solubility Negligible High (CHCl₃, Acetone) High (CHCl₃, Acetone)

C2-C3 H-Bond Belt Intact (Rigid) Partial Destroyed (Flexible)

Primary Face (C6) Hydroxyl (-OH) Methoxy (-OMe) Hydroxyl (-OH)

Surface Tension High Low (Surfactant-like) Low (Surfactant-like)

Biological Interface & Safety Profile
Hemolytic Activity (Critical for Drug Delivery)
Methylated cyclodextrins are potent extractors of cholesterol and phospholipids from cell

membranes. This results in hemolysis (red blood cell rupture).
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Mechanism: The lipophilic methyl groups on the secondary rim (C2/C3) increase the affinity

for membrane cholesterol compared to native CD.

Risk Assessment: The 2,3-isomer, having a highly lipophilic secondary face, is expected to

exhibit high hemolytic activity, comparable to DIMEB and TRIMEB.

Guidance:

Parenteral Use: Generally contraindicated or requires strict safety margins.

Topical/Oral: Preferred routes due to lower systemic absorption and membrane interaction

limits.

Nephrotoxicity
While less nephrotoxic than native

-CD (which crystallizes in kidney tubules due to low solubility), methylated CDs can cause
cellular damage at high concentrations due to membrane solubilization.

Experimental Protocols
Protocol: Phase Solubility Diagram (Higuchi & Connors)
To determine the stability constant (

) of the 2,3-isomer with a drug candidate.

Reagents:

Heptakis(2,3-di-O-methyl)-

-CD (synthesized or custom ordered).

Drug candidate (excess solid).

Phosphate buffer (pH 7.4) or Water.[1][2]

Workflow:
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Preparation: Prepare serial dilutions of 2,3-DM-

-CD (0 to 20 mM) in 5 mL vials.

Saturation: Add excess drug candidate to each vial.

Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 72 hours. Note: Strict temp

control is vital due to LCST behavior.

Separation: Filter suspensions through 0.45 µm PVDF filters (pre-saturated to avoid drug

adsorption).

Quantification: Analyze filtrate via HPLC-UV or LC-MS.

Calculation: Plot [Drug] vs. [CD].

Where

is the intrinsic solubility of the drug.

Protocol: Visualization of Inclusion Mechanism
The following diagram details the thermodynamic process of drug inclusion into the 2,3-DM-

-CD cavity.
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Figure 2: Thermodynamic driver of inclusion: Release of "high energy" cavity water.

Analytical Applications: Chiral Recognition
The 2,3-isomer is a powerful chiral selector in Gas Chromatography (GC) and Capillary

Electrophoresis (CE).

Mechanism: The specific "head-to-tail" substitution pattern creates a chiral environment

distinct from the 2,6-isomer. The free C6-OH groups can participate in hydrogen bonding

with the analyte, while the methylated C2/C3 rim provides hydrophobic interaction.

Target Analytes: Excellent for separating atropisomers and chiral terpenes where the primary

hydroxyl interaction is necessary for discrimination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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